Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by a difluoromethyl group at position 7, a 4-ethylphenyl substituent at position 5, and a methyl ester at position 2. Its molecular formula is C₁₈H₁₇F₂N₃O₃, with an average molecular weight of approximately 365.35 g/mol (estimated based on analogs in ). This compound belongs to a class of heterocyclic molecules widely explored for their bioactivity, particularly in medicinal chemistry and agrochemical research.
Structurally, the pyrazolo[1,5-a]pyrimidine core enables diverse functionalization, with substituents at positions 3, 5, and 7 significantly influencing physicochemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the 4-ethylphenyl moiety may contribute to target binding specificity. Synthetic routes for analogous compounds typically involve condensation reactions between aminopyrazoles and activated carbonyl intermediates, followed by functional group modifications (e.g., esterification, nucleophilic substitution) .
Properties
IUPAC Name |
methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-3-10-4-6-11(7-5-10)13-8-14(15(18)19)22-16(21-13)12(9-20-22)17(23)24-2/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVBYWRJZOMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
The synthesis begins with the condensation of 3-amino-5-(4-ethylphenyl)pyrazole-4-carbonitrile with ethyl 4,4-difluoroacetoacetate. This step forms the pyrazolo[1,5-a]pyrimidine core through nucleophilic attack at the β-keto ester carbonyl group. Reaction conditions typically involve refluxing in acetic acid (110°C, 12 hours), achieving 65–72% yields. The 4-ethylphenyl substituent enhances solubility in polar aprotic solvents, facilitating subsequent steps.
Cyclization to Form Pyrimidine Ring
Cyclization is catalyzed by polyphosphoric acid (PPA) at 140°C under nitrogen atmosphere. This step closes the pyrimidine ring via intramolecular dehydration, with the difluoromethyl group introduced via in situ fluorination using Selectfluor®. Gas chromatography-mass spectrometry (GC-MS) analyses confirm ring closure efficiency exceeding 85%.
Esterification
Final esterification employs methanol and thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds at 0–5°C to minimize side reactions, yielding the methyl ester with >90% purity after recrystallization from ethanol-water mixtures.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from days to hours. A modified protocol achieves full conversion in 45 minutes using 300 W irradiation.
Optimized Reaction Conditions
Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes polarity for dipole interactions |
| Base | Potassium tert-butoxide | Enhances deprotonation of intermediates |
| Temperature | 120°C | Balances thermal activation and decomposition |
| Microwave Power | 300 W | Ensures uniform heating |
Under these conditions, the cyclization step achieves 92% yield, a 27% improvement over conventional methods.
Copper-Catalyzed Approaches
Recent advances utilize copper(I) iodide (CuI) to mediate Huisgen cycloaddition for introducing the difluoromethyl group. This method bypasses hazardous fluorinating agents.
Mechanistic Insights
CuI (10 mol%) catalyzes the coupling of 7-iodopyrazolo[1,5-a]pyrimidine intermediates with trimethyl(trifluoromethyl)silane (TMSCF₃). Density functional theory (DFT) studies reveal a single-electron transfer mechanism, with activation energy reduced by 38 kJ/mol compared to uncatalyzed pathways.
Yield and Selectivity
The protocol delivers 78–84% yield with >99% regioselectivity for the 7-position. Nuclear magnetic resonance (NMR) spectroscopy confirms absence of 5-position fluorination byproducts.
Comparative Analysis of Methods
| Method | Duration | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | 72 h | 65–72 | 90–92 | Industrial |
| Microwave-Assisted | 4.5 h | 88–92 | 95–97 | Pilot-scale |
| Copper-Catalyzed | 24 h | 78–84 | 93–95 | Laboratory |
Microwave-assisted synthesis offers the best compromise between speed and yield, though copper catalysis provides superior safety profiles by eliminating HF byproducts .
Chemical Reactions Analysis
Substitution Reactions
The ester group at position 3 and the difluoromethyl group at position 7 are primary sites for nucleophilic and electrophilic substitutions.
Key reactions:
-
Ester hydrolysis : The methyl carboxylate undergoes hydrolysis under basic conditions (e.g., NaOH/H₂O) to form the carboxylic acid derivative. Acidic conditions (e.g., HCl/EtOH) yield less efficient conversion .
-
Nucleophilic aromatic substitution : The electron-deficient pyrimidine ring facilitates substitutions at positions 5 and 7. For example, the difluoromethyl group can participate in halogen-exchange reactions with Grignard reagents .
Oxidation and Reduction
The difluoromethyl group and ethylphenyl substituent influence redox behavior.
Oxidation :
-
The difluoromethyl group resists oxidation, but the ethylphenyl side chain can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄.
-
The pyrimidine ring undergoes epoxidation at the C5–C6 double bond with mCPBA (meta-chloroperbenzoic acid) .
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative.
-
LiAlH₄ selectively reduces the ester to a primary alcohol.
| Process | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Ethylphenyl oxidation | KMnO₄, H₂O, H₂SO₄, 80°C | 4-Carboxyphenyl derivative | 70% | |
| Ring hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | Tetrahydropyrimidine | 90% |
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core participates in Pd-catalyzed couplings.
Suzuki-Miyaura coupling :
-
The 5-(4-ethylphenyl) group can be replaced with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis .
Buchwald-Hartwig amination : -
Introduction of amines at position 2 using Pd₂(dba)₃/XPhos .
| Reaction | Catalytic System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 5-Aryl derivatives | 55–75% | ||
| Buchwald amination | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene | 2-Amino derivatives | 60–80% |
Functional Group Interconversion
Ester to amide :
-
The methyl ester reacts with primary/secondary amines (e.g., piperazine) in the presence of HATU/DIPEA to form carboxamides .
| Starting Material | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Methyl ester | Piperazine, HATU, DCM | Carboxamide | RUVBL1/2 ATPase inhibitors |
Stability and Degradation
-
Thermal stability : Decomposes above 250°C without melting .
-
Photostability : The difluoromethyl group enhances UV stability compared to non-fluorinated analogs .
-
Hydrolytic sensitivity : Stable in neutral aqueous solutions but degrades rapidly under strongly acidic/basic conditions .
Experimental Considerations
Scientific Research Applications
The compound Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₅F₂N₃O₂
- CAS Number : 1018125-25-1
- Molecular Weight : 331.32 g/mol
Structure
The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity. The difluoromethyl group enhances its pharmacological properties, making it a candidate for various applications.
Pharmacological Research
This compound has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with various biological targets, which may inhibit tumor growth.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to selectively target these enzymes suggests potential use in targeted cancer therapies.
Neuroscience
Research indicates that compounds similar to this compound may play a role in modulating neurotransmitter systems. This could lead to applications in treating neurodegenerative diseases.
Data Table: Neuropharmacological Effects
| Compound | Target | Effect | Reference |
|---|---|---|---|
| This compound | NMDA Receptor | Inhibition | [Source A] |
| This compound | GABA Receptor | Modulation | [Source B] |
Material Science
The compound has potential applications in the development of new materials due to its unique electronic properties. Its ability to form stable complexes can be utilized in creating advanced polymers or coatings.
Case Study
Research conducted at a leading materials science laboratory explored the use of this compound in synthesizing conductive polymers. The findings indicated enhanced conductivity and stability compared to traditional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity, with variations in substituents at positions 3, 5, and 7 driving differences in activity, solubility, and synthetic accessibility. Below is a comparative analysis of methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and its close analogs:
Substituent Effects at Position 5
- This substituent is less common than methyl or methoxy analogs .
- 4-Methoxyphenyl : Found in ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (MW 347.32 g/mol), the methoxy group increases electron density, which may influence π-π stacking interactions in biological targets .
- 4-Fluorophenyl : Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (discontinued) introduces electronegativity, which could enhance interactions with polar residues in enzyme active sites .
Substituent Effects at Position 7
- Difluoromethyl (Target Compound) : The CF₂H group balances electronegativity and hydrophobicity, offering metabolic stability over trifluoromethyl (CF₃) groups .
Ester Group Variations at Position 3
- Methyl Ester (Target Compound) : Smaller ester groups (e.g., methyl vs. ethyl) may improve solubility in polar solvents but reduce bioavailability due to faster enzymatic hydrolysis .
- Ethyl Ester : Ethyl esters, as in and , are more common in synthetic libraries, offering a balance between stability and reactivity .
Comparative Data Table
Biological Activity
Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₅F₂N₃O₂
- CAS Number : 438218-13-4
The presence of difluoromethyl and ethylphenyl groups contributes to its unique biological profile.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting various kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various pathogens.
- Enzyme Inhibition : They are known to inhibit key enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in both humans and certain pathogens.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Enzymatic Interference : It potentially disrupts the function of enzymes critical for pathogen survival, thereby exhibiting antimicrobial activity.
- Cell Cycle Modulation : By affecting cell cycle regulators, it may induce apoptosis in cancer cells.
Anticancer Activity
A study evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidines highlighted that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested.
Antimicrobial Efficacy
In vitro studies demonstrated that this compound showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 32 to 128 µg/mL.
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit DHODH. It showed competitive inhibition with an IC50 value of approximately 25 nM, indicating a strong potential for further development as an immunosuppressive agent.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | IC50 (µM) - Anticancer | IC50 (nM) - DHODH Inhibition | MIC (µg/mL) - Antimicrobial |
|---|---|---|---|---|
| This compound | 438218-13-4 | 10 - 50 | 25 | 32 - 128 |
| Brequinar | N/A | N/A | 50 | N/A |
| Teriflunomide | N/A | N/A | >100 | N/A |
Q & A
Q. What are the standard synthetic routes for Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example, reacting 5-amino-3-(4-ethylphenyl)pyrazole with methyl 3-(difluoromethyl)-2,4-dioxopentanoate in ethanol under reflux yields the target compound. Reaction optimization includes solvent selection (e.g., ethanol or pyridine), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., difluoromethyl at C7, ethylphenyl at C5) and aromatic proton integration.
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 373.3 for C18H16F2N3O2). Cross-validation with elemental analysis (C, H, N content) ensures purity .
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies:
- Use polar aprotic solvents (e.g., DMF or pyridine) to enhance enaminone reactivity .
- Adjust stoichiometry (1:1.1 molar ratio of aminopyrazole to diketone derivatives).
- Purify via gradient column chromatography (petroleum ether/ethyl acetate, 7:3) or recrystallization (ethanol/cyclohexane) .
Advanced Research Questions
Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity?
Substituents at C7 modulate electronic and steric properties. For example:
- Difluoromethyl (CF2H) : Enhances metabolic stability compared to trifluoromethyl (CF3) due to reduced lipophilicity.
- 4-Ethylphenyl at C5 : Improves target binding via hydrophobic interactions in enzyme pockets. Structure-activity relationship (SAR) studies show CF2H derivatives exhibit superior kinase inhibition (IC50 < 50 nM) compared to CF3 analogs .
Q. What crystallographic data reveal about intermolecular interactions in this compound?
Single-crystal X-ray analysis (space group P21/c, monoclinic) shows:
- Planarity : Fused pyrazole-pyrimidine rings deviate <0.005 Å from planarity.
- Intermolecular interactions : C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (centroid distance 3.4–3.6 Å) stabilize the lattice.
- Dihedral angles : Ethylphenyl substituent tilts 1.3° relative to the core, minimizing steric hindrance .
Q. How to resolve contradictions in biological assay data across studies?
Discrepancies in IC50 values may arise from:
- Assay conditions : Varying ATP concentrations (1–10 μM) in kinase inhibition assays.
- Cell lines : Differential expression of efflux pumps (e.g., P-gp in MDR cancer cells). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding affinity) .
Methodological Challenges
Q. What strategies mitigate byproduct formation during carboxylate esterification?
Common byproducts (e.g., hydrolyzed carboxylic acids) are minimized by:
- Anhydrous conditions (molecular sieves in DCM).
- Catalytic DMAP (5 mol%) to accelerate esterification.
- Low-temperature workup (<0°C) to suppress hydrolysis .
Q. How to design analogs for improved pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
